4-(Piperidin-3-ylmethyl)aniline dihydrochloride

Description

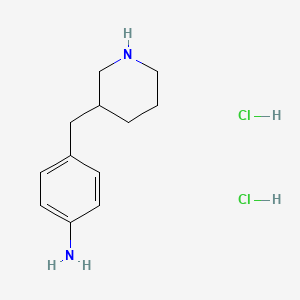

4-(Piperidin-3-ylmethyl)aniline dihydrochloride is a hydrochloride salt of an aromatic amine featuring a piperidine ring connected to the para-position of an aniline group via a methylene (-CH2-) bridge. This compound is primarily used as a pharmaceutical intermediate, evidenced by its inclusion in synthesis protocols for bioactive molecules (e.g., Reference Example 63 in EP 4374877 A2 ). Its piperidine moiety and protonated amine groups enhance solubility in polar solvents, making it suitable for reactions in aqueous or acidic conditions.

Properties

IUPAC Name |

4-(piperidin-3-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;;/h3-6,11,14H,1-2,7-9,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZCIZMMYLLJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Salt-Forming Reaction with 3-Halopropene

The synthesis begins with the alkylation of 3-(4-nitrophenyl)pyridine derivatives using 3-bromopropene or 3-chloropropene in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF). This step generates N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salts, which serve as precursors for subsequent reductions. For instance, reacting 3-(4-nitrophenyl)pyridine (20 g, 100 mmol) with 3-bromopropene (13.3 g, 110 mmol) in acetonitrile at 65°C for 2 hours yields the quaternary ammonium salt with a 97.7% yield. Zinc powder (1.3 g, 20 mmol) acts as a catalyst, facilitating the nucleophilic substitution at the pyridine nitrogen.

Dual Reduction with Sodium Borohydride and Zinc Chloride

The quaternary ammonium salt undergoes a one-pot reduction using sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) in THF under inert gas (N₂ or Ar). This step concurrently reduces the pyridine ring to piperidine and the nitro group to an amine. Optimal conditions involve:

-

Molar ratios : Quaternary ammonium salt : ZnCl₂ : NaBH₄ = 1 : 0.5–0.7 : 1.5–2.

-

Workup : Concentrating the reaction mixture to 1/3–1/4 volume, quenching with dilute HCl (pH 3–4), and extracting with ethyl acetate.

Example : Reducing N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt (32.1 g, 100 mmol) with ZnCl₂ (6.8 g, 50 mmol) and NaBH₄ (6.9 g, 180 mmol) in THF at 20°C for 3.5 hours yields 16.9 g (96.2%) of 4-(piperidin-3-yl)aniline.

Nitro-to-Amine Reduction Strategies

Iron-Mediated Reduction in Acidic Ethanol

Alternative routes employ iron powder and ammonium chloride in ethanol/water mixtures to reduce nitro intermediates. This method, derived from classical Bechamp reductions, converts 4-nitrobenzyl-piperidine derivatives to their amine counterparts.

Procedure :

-

Substrate : 4-Nitrobenzyl-piperidine-3-carboxylate (6.25 g, 22.7 mmol).

-

Conditions : Fe powder (5.2 g, 90.7 mmol), NH₄Cl (8.54 g, 159 mmol), ethanol/H₂O (5:1), reflux for 7 hours.

This method avoids hazardous hydrogen gas but requires careful pH control to prevent over-reduction or byproduct formation.

Dihydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

The free base 4-(piperidin-3-ylmethyl)aniline is treated with concentrated hydrochloric acid (HCl) in anhydrous ethanol to precipitate the dihydrochloride salt. Key parameters include:

-

Stoichiometry : 2 equivalents of HCl per mole of free base.

-

Solvent : Ethanol or methanol for high solubility and rapid crystallization.

-

Isolation : Filtration followed by washing with cold ethanol and vacuum drying.

Example : Dissolving the free base (5.9 g) in ethanol and adding HCl gas until pH < 2 yields the dihydrochloride salt with >95% purity.

Comparative Analysis of Methodologies

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-ylmethyl)aniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Piperidinone derivatives.

Reduction Products: Reduced piperidine derivatives.

Substitution Products: Substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound's unique structure, featuring both piperidine and aniline moieties, confers a range of biological activities that are being explored in various research domains.

Medicinal Chemistry

4-(Piperidin-3-ylmethyl)aniline dihydrochloride has been identified as a valuable intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing antipsychotic medications. Preliminary studies indicate its potential efficacy in modulating dopamine and serotonin receptors, which are critical for treating mental health conditions .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest that this compound possesses broad-spectrum antimicrobial activity, indicating its potential for further development as an antimicrobial agent .

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound exhibits analgesic and anti-inflammatory properties. In animal models, administration of the compound led to significant reductions in pain responses and inflammation markers. These findings support its potential use in treating inflammatory conditions .

This compound's biological activity is attributed to its interactions with specific molecular targets. Key areas of focus include:

- Enzyme Inhibition : The compound inhibits enzymes critical for cellular metabolism and gene expression, impacting processes such as cell proliferation and apoptosis.

- Anticancer Properties : A study on breast cancer cells revealed a dose-dependent reduction in cell viability with an IC50 value of 8.3 µM, suggesting its role in inducing apoptosis through caspase activation .

Case Study 1: Anticancer Efficacy Study

A comprehensive study investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability, attributed to the induction of apoptosis via caspase activation.

Case Study 2: Antimicrobial Screening

A thorough screening against various microbial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The promising MIC values highlight its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism by which 4-(Piperidin-3-ylmethyl)aniline dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(Piperidin-3-ylmethyl)aniline dihydrochloride, differing primarily in substituents, amine group type, or linker groups.

Table 1: Molecular Data of Comparable Compounds

Key Observations:

Structural Variations: Piperidine vs. Piperazine/Pyrrolidine: Piperidine (6-membered ring) offers different steric and electronic effects compared to piperazine (6-membered with two N atoms) or pyrrolidine (5-membered). Piperazine derivatives (e.g., 4-(4-Methyl-1-piperazinyl)aniline dihydrochloride) exhibit higher nitrogen content, enhancing hydrogen-bonding capacity and solubility in acidic media . Linker Groups: The methylene bridge in this compound increases molecular weight and flexibility compared to direct piperidine-aniline linkages (e.g., 4-(3-Piperidyl)aniline Dihydrochloride ). Ethyl or ethoxy linkers (e.g., 4-[2-(Dimethylamino)ethyl]aniline , 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine ) introduce polarity and alter lipophilicity.

Substituent Effects :

- Electron-Donating/Withdrawing Groups : Compounds like 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride feature isopropoxy (-OCH(CH3)2) and methyl (-CH3) groups, which are electron-donating. These substituents may stabilize charge distribution in intermediates during electrophilic reactions.

- Aromatic Heterocycles : Pyridine-containing analogs (e.g., 4-(2-(Pyridin-2-yl)ethyl)aniline dihydrochloride ) introduce aromatic nitrogen, affecting basicity and metal-binding properties.

Pharmacological and Synthetic Relevance: Most compounds are intermediates in drug development (e.g., EP 4374877 A2 references synthesis steps for kinase inhibitors). Modifications to the aniline ring or amine group tailor reactivity for coupling reactions (e.g., amidation, reductive amination). Safety data for similar compounds (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride ) emphasize handling precautions due to irritancy and acute toxicity risks.

Purity and Handling :

- Typical purity for research-grade compounds is 95% (e.g., Enamine Ltd. products ). Stability varies; hydrochloride salts generally exhibit improved shelf life compared to free bases.

Biological Activity

4-(Piperidin-3-ylmethyl)aniline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring attached to an aniline moiety, which is significant in its interaction with biological targets. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClN

- Molecular Weight : 249.17 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown significant efficacy against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, which could explain its neuroprotective effects observed in certain studies .

Case Studies

Several case studies have highlighted the potential of this compound:

- A study exploring its anticancer properties demonstrated that treatment with the compound resulted in a significant reduction in tumor growth in animal models, indicating its potential as a therapeutic agent for certain cancers .

- Research on its neuroprotective effects showed that it could protect dopaminergic neurons from degeneration, suggesting implications for neurodegenerative diseases such as Parkinson's disease .

Q & A

Q. How can computational models predict reactivity in novel chemical environments (e.g., high-temperature catalysis)?

- Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways. For example, calculate activation energies for N–H bond cleavage under varying pH conditions. Machine learning models trained on PubChem data (e.g., reaction outcomes from similar piperidine derivatives) can prioritize experimental conditions for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.